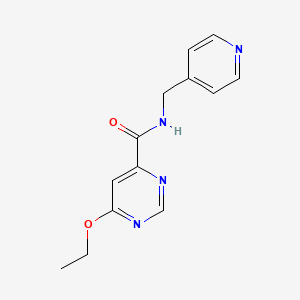

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C12H12N4O2 . It is a type of pyrimidine derivative .

Synthesis Analysis

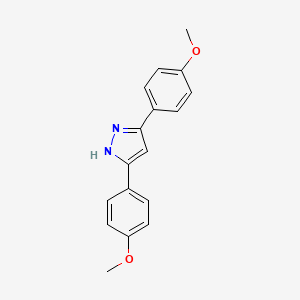

The synthesis of pyrimidine derivatives, including “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide”, can be achieved through various methods. One such method involves the reaction of amidines, styrene, and N, N -dimethylformamide (DMF) by a palladium-catalyzed oxidative process . Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process .Molecular Structure Analysis

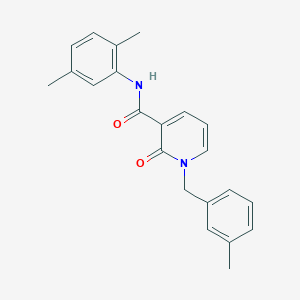

The molecular structure of “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” consists of a pyrimidine ring attached to a pyridine ring via a methylene bridge. An ethoxy group is attached to the 6-position of the pyrimidine ring, and a carboxamide group is attached to the 4-position .Chemical Reactions Analysis

Pyrimidine compounds, including “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide”, are known to undergo various chemical reactions. These reactions are of great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” include its molecular formula (C12H12N4O2), structure, and classification .Aplicaciones Científicas De Investigación

Microwave-mediated Synthesis

A study conducted by Eynde et al. (2001) presents a microwave-mediated, regioselective synthesis approach under solvent-free conditions, showcasing the efficiency of microwave irradiation in the synthesis of novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and other reactants. This method emphasizes a quick and environmentally friendly route to obtain complex pyrimidines, which could be foundational for further derivatization and application in various fields, including medicinal chemistry (Eynde et al., 2001).

Novel Pyrimidines with Anticancer Activity

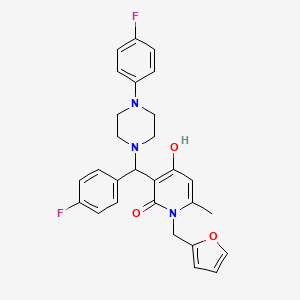

Another significant application is highlighted by Kumar et al. (2015), who synthesized a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starting from 2(1H) pyridone. This process involved multiple steps, including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines. The resultant compounds were evaluated for their anticancer activity against human cancer cell lines, with several derivatives showing promising results (Kumar et al., 2015).

Synthesis of Pyrazolopyrimidines Derivatives as Anticancer Agents

Rahmouni et al. (2016) developed a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation of carboxamide with aromatic aldehydes and subsequent treatments to yield a range of derivatives. This study emphasizes the versatility of pyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Antiviral Activity of Pyrimidine Derivatives

A study by Hocková et al. (2003) on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their antiviral activity, particularly against retroviruses. This research highlights the importance of specific substitutions on the pyrimidine core for achieving significant antiviral effects, offering insights into the design of new antiviral drugs (Hocková et al., 2003).

Modulation of Genotoxicity

Skolimowski et al. (2010) explored the modulation of ethoxyquin genotoxicity by free radical scavengers, including a derivative named N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC). This study provides a fundamental understanding of the role of free radicals in the genotoxicity of compounds and how specific scavengers can mitigate these effects, which is crucial for the safety evaluation of new chemical entities (Skolimowski et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMVQGOTIIRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)